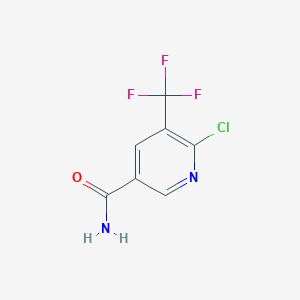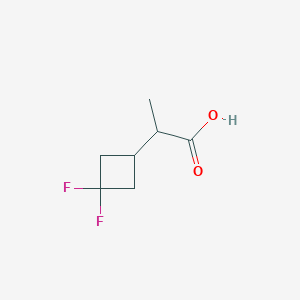
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA), a type of lysophospholipid. It is composed of glycerol 3-phosphate, fatty acids, and phosphates. This compound is mainly produced in plants and plays a significant role in various biological processes, including cell signaling, migration, growth, and differentiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves the esterification of glycerol 3-phosphate with hexadecanol. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of high-quality 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) .
化学反応の分析
Types of Reactions
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanal or hexadecanoic acid.
Reduction: Formation of hexadecylphosphonate.
Substitution: Formation of hexadecyl chloride or hexadecylamine.
科学的研究の応用
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) has diverse applications in scientific research:
Chemistry: Used as a standard for the quantification of lysophosphatidic acid compounds in various samples.
Biology: Plays a role in cell signaling pathways, influencing cell migration, growth, and differentiation.
Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and wound healing.
Industry: Utilized in the production of specialized lipids and as a component in biochemical assays.
作用機序
The compound exerts its effects by binding to specific G-protein-coupled receptors (GPCRs), such as LPA receptors. This binding activates various intracellular signaling pathways, leading to diverse cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, chemotaxis, neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization .
類似化合物との比較
Similar Compounds
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Similar structure with an octadecyl group instead of a hexadecyl group.
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Contains an acetyl group at the sn-2 position.
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt): Features a cyclic phosphate group.
Uniqueness
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the sn-2 position. This structural configuration allows it to interact with specific receptors and participate in distinct biological processes, making it valuable for targeted research applications .
特性
IUPAC Name |
azanium;1-hexadecoxy-3-phosphonooxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLRGFVSCWCOJC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)
![3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12095567.png)
![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)


![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)
![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)


![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)


